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Compound of Interest

Compound Name: 2-Bromo-N,N-diethyl-4-nitroaniline

Cat. No.: B1452726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-
Bromo-N,N-diethyl-4-nitroaniline (CAS No. 1150271-18-3). Due to the limited availability of

direct experimental spectroscopic data for this specific molecule in the public domain, this

document also presents data for structurally similar compounds to serve as a reference for

researchers in the field. The provided information is intended to support efforts in synthesis,

characterization, and drug development.

Compound Identification
IUPAC Name 2-Bromo-N,N-diethyl-4-nitroaniline

Synonym(s) N,N-Diethyl 2-bromo-4-nitroaniline

CAS Number 1150271-18-3[1]

Molecular Formula C₁₀H₁₃BrN₂O₂[1]

Molecular Weight 273.13 g/mol [1]

SMILES
CCN(CC)C1=C(C=C(C=C1)--INVALID-LINK--

[O-])Br
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Direct experimental NMR, IR, and UV-Vis spectroscopic data for 2-Bromo-N,N-diethyl-4-
nitroaniline is not readily available in peer-reviewed literature or public spectral databases.

However, data for closely related analogs can provide valuable insights into the expected

spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive models and data from analogous compounds suggest the following approximate

chemical shifts.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 2-Bromo-N,N-diethyl-4-nitroaniline

¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~ 1.2 (t, 6H) -CH₃

~ 3.4 (q, 4H) -NCH₂-

~ 7.0 (d, 1H) Ar-H

~ 8.0 (dd, 1H) Ar-H

~ 8.2 (d, 1H) Ar-H

Note: These are predicted values and actual experimental data may vary. Predictions are

based on the analysis of substituent effects on the aniline scaffold.

For reference, the related compound 2-bromo-N,N-dimethyl-4-nitroaniline is noted to have ¹³C

NMR data available, though the specific values are not detailed in the cited source.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-N,N-diethyl-4-nitroaniline is expected to exhibit characteristic

absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for 2-Bromo-N,N-diethyl-4-nitroaniline
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2975 - 2850 Medium

Asymmetric NO₂ Stretch 1530 - 1500 Strong

Symmetric NO₂ Stretch 1350 - 1330 Strong

Aromatic C=C Stretch 1600 - 1450 Medium

C-N Stretch (Aromatic Amine) 1340 - 1250 Strong

C-N Stretch (Aliphatic Amine) 1250 - 1020 Medium

C-Br Stretch 680 - 515 Medium-Strong

Note: These are expected ranges and the exact peak positions can be influenced by the

molecular environment.

For the related compound 2-bromo-N,N-dimethyl-4-nitroaniline, FTIR spectra have been

recorded using a KBr wafer technique.[2]

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-Bromo-N,N-diethyl-4-nitroaniline in a suitable solvent like ethanol

or methanol is expected to show absorption maxima characteristic of nitro-substituted aromatic

amines. The electronic transitions are typically of the π → π* and n → π* type. For the related

compound N,N-diethyl-4-nitroaniline, UV-Visible absorbance spectra have been reported.[3]

Experimental Protocols
While specific experimental protocols for 2-Bromo-N,N-diethyl-4-nitroaniline are not

available, the following are general methodologies for obtaining the spectroscopic data

discussed.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse

angle of 90°, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required. Typical parameters include a

spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample compartment or the KBr pellet without the sample

should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an

absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption

(λ_max).
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Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g.,

200-800 nm). Use a cuvette containing the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the

corresponding molar absorptivity (ε) if the concentration is known.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Chemical Synthesis

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Characterization Report
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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